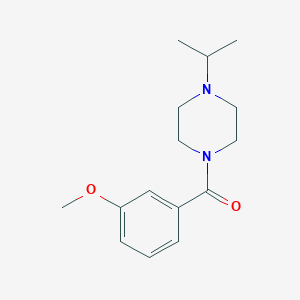
1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine, also known as P4MP, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative that contains both a phenylsulfonyl and a pyridinylmethyl group. The unique structure of P4MP makes it a valuable tool for investigating various biological processes and pathways.
Mécanisme D'action
The exact mechanism of action of 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is not fully understood. However, it is believed that 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine acts as a competitive inhibitor of certain enzymes and signaling pathways. By binding to the active site of these targets, 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine can modulate their activity and alter cellular processes.
Biochemical and Physiological Effects:
1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has been shown to have a variety of biochemical and physiological effects. For example, 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has been found to induce apoptosis in cancer cells by inhibiting the activity of CK2. 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has also been shown to increase glucose uptake and improve insulin sensitivity in skeletal muscle cells by activating the AMPK pathway. Additionally, 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has been found to reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to investigate the role of these targets in cellular processes without affecting other pathways. Additionally, 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is a small molecule that can easily penetrate cell membranes and reach intracellular targets. However, one limitation of using 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is its potential toxicity and off-target effects. Careful dose optimization and toxicity testing are required to ensure the safety of using 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine in lab experiments.
Orientations Futures
There are several future directions for research on 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine. One area of interest is the development of more potent and selective inhibitors of CK2 and other targets. Additionally, the potential therapeutic applications of 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine in various diseases, such as cancer and diabetes, should be further investigated. Finally, the use of 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine as a tool for studying cellular processes and signaling pathways should be explored in greater detail.
Méthodes De Synthèse
The synthesis of 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine involves the reaction of 4-pyridinemethanol with N-(phenylsulfonyl) piperazine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine as the final product. The purity and yield of 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine can be optimized by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has been shown to have a wide range of potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of various enzymes and signaling pathways. For example, 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has been found to inhibit the activity of protein kinase CK2, which is involved in many cellular processes, including cell proliferation and apoptosis. 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell survival.
Propriétés
Nom du produit |
1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine |
|---|---|
Formule moléculaire |
C16H19N3O2S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,16-4-2-1-3-5-16)19-12-10-18(11-13-19)14-15-6-8-17-9-7-15/h1-9H,10-14H2 |
Clé InChI |
QBQOAHSNCSOGBD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)

![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)
![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B249055.png)

![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)

![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)

![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)